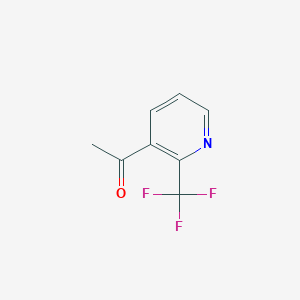

![molecular formula C8H7BrN2 B2579785 6-Bromo-8-methylimidazo[1,2-a]pyridine CAS No. 217435-65-9](/img/structure/B2579785.png)

6-Bromo-8-methylimidazo[1,2-a]pyridine

Overview

Description

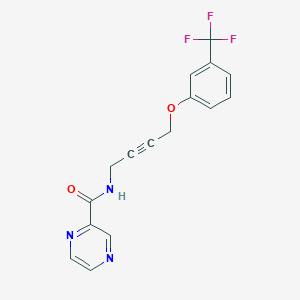

“6-Bromo-8-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “6-Bromo-8-methylimidazo[1,2-a]pyridine”, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “6-Bromo-8-methylimidazo[1,2-a]pyridine” is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position of the imidazo[1,2-a]pyridine ring . The InChI code for this compound is 1S/C8H7BrN2/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3 .Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-8-methylimidazo[1,2-a]pyridine” are dependent on the substituents of both reactants, independent of the catalyst used . The initial imine formation is considered the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-8-methylimidazo[1,2-a]pyridine” is 211.06 g/mol . The compound is a solid at room temperature . Other physical and chemical properties like boiling point, melting point, and density are not specified .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Pharmaceutical Intermediates

6-Bromoimidazo[1,2-a]pyridine is used as a pharmaceutical intermediate . It’s used in the synthesis of various pharmaceutical compounds .

Organic Syntheses

This compound is also used in organic syntheses . It can be used to introduce lactams on the 6-bromoimidazo[1,2-a]pyridine .

Light-Sensitive Dyes

Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes . They have applications in optical media for data storage .

Pesticides and Fungicides

These compounds are also used as pesticides and fungicides . They have been found to be effective in controlling various pests and fungi .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Safety and Hazards

“6-Bromo-8-methylimidazo[1,2-a]pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “6-Bromo-8-methylimidazo[1,2-a]pyridine” and related compounds lie in their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates will provide new initiatives to chemists towards the synthesis of these compounds .

properties

IUPAC Name |

6-bromo-8-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGACMZCEQHBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-methylimidazo[1,2-a]pyridine | |

CAS RN |

217435-65-9 | |

| Record name | 6-bromo-8-methylimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

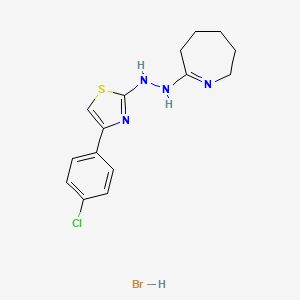

![(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2579708.png)

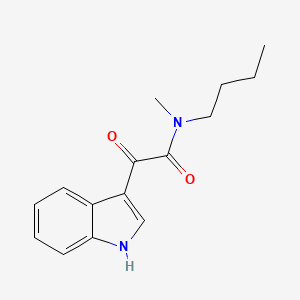

![2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2579710.png)

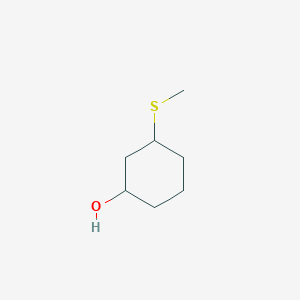

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579717.png)

![3-(4-chlorophenyl)-1,7-diethyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2579719.png)

![Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B2579721.png)

![Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate](/img/structure/B2579722.png)

![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/no-structure.png)